![molecular formula C22H21N5OS B2490744 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034298-07-0](/img/structure/B2490744.png)

4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step reactions. For example, Prabakaran et al. (2012) describe a method for synthesizing pyrazole-carboxamide derivatives using TBTU-mediated synthesis, which could be relevant for the pyrazole component of the target compound (Prabakaran, Khan, & Jin, 2012). Furthermore, Chouhan and Alper (2009) discuss a one-pot Pd-catalyzed carboxamidation and aldol-type condensation cascade process, which might be applicable in constructing the complex framework of the target molecule (Chouhan & Alper, 2009).

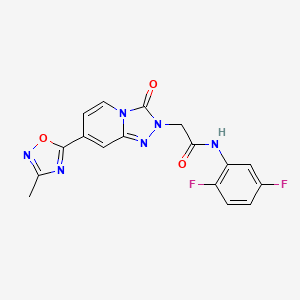

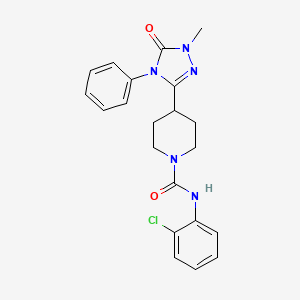

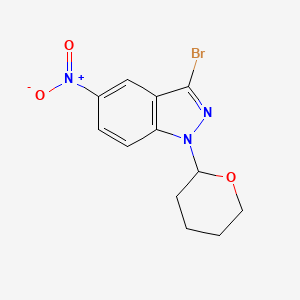

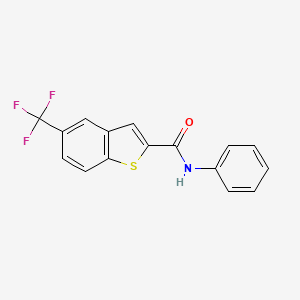

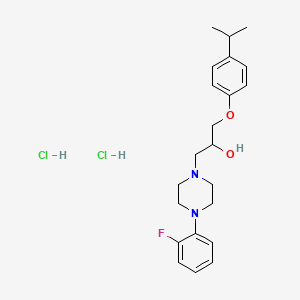

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its ring systems and the spatial arrangement of its functional groups. The presence of a pyrazole ring, a benzothiazole unit, and a dihydroisoquinoline moiety would contribute to its three-dimensional structure, potentially influencing its reactivity and interactions. X-ray crystallography and NMR spectroscopy are typical methods used to elucidate molecular structures. For instance, Kumara et al. (2018) employed X-ray crystallography to determine the structure of a pyrazole derivative, providing insights into the conformation and molecular geometry that could be relevant for analyzing the target compound (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole ring, known for its nucleophilicity, might engage in various reactions, including cycloadditions and substitutions. The benzothiazole and dihydroisoquinoline portions could also partake in electrophilic aromatic substitution reactions due to the presence of electron-rich nitrogen atoms. Studies such as those by Bogza et al. (2005) on pyrazoloisoquinoline derivatives offer insights into possible reactions and pathways relevant to the target compound (Bogza et al., 2005).

作用机制

Target of Action

The primary target of the compound 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound interacts with NAMPT, acting as a potent activator . This interaction enhances the catalytic activity of NAMPT, thereby increasing the production of NAD+ .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, ensuring a constant supply of NAD+ for crucial biological processes .

Pharmacokinetics

It is noted that the compound’s lipophilicity was modulated to attenuate its direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may have been optimized to enhance its bioavailability and reduce potential drug-drug interactions.

Result of Action

The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various molecular and cellular effects, given the crucial role of NAD+ in numerous biological processes, including energy metabolism and cellular aging .

属性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c1-14-24-20-9-17(7-8-21(20)29-14)25-22(28)27-12-15-5-3-4-6-18(15)19(13-27)16-10-23-26(2)11-16/h3-11,19H,12-13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVPFRRXWAQCKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)

![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)

![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2490676.png)